molecular formula C7H13NO B15273228 N-Methyl-N-(pent-4-en-1-yl)formamide

N-Methyl-N-(pent-4-en-1-yl)formamide

Cat. No.: B15273228
M. Wt: 127.18 g/mol
InChI Key: YHTNFYFSSLRJKV-UHFFFAOYSA-N
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Description

N-Methyl-N-(pent-4-en-1-yl)formamide is an organic compound with the molecular formula C7H13NO It is a secondary amide, characterized by the presence of a formamide group attached to a pent-4-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N-(pent-4-en-1-yl)formamide can be synthesized through several methods. One common approach involves the reaction of N-methylformamide with pent-4-en-1-ylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(pent-4-en-1-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Methyl-N-(pent-4-en-1-yl)formamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(pent-4-en-1-yl)formamide involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites, influencing the activity of enzymes. Additionally, the pent-4-en-1-yl chain can interact with hydrophobic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    N-Methylformamide: A simpler formamide with a single methyl group attached to the nitrogen atom.

    N-Methyl-N-(4-penten-1-yl)formamide: Similar structure but with a different alkyl chain length.

    Dimethylformamide (DMF): A widely used solvent with two methyl groups attached to the nitrogen atom.

Uniqueness

N-Methyl-N-(pent-4-en-1-yl)formamide is unique due to its specific alkyl chain length and the presence of a double bond in the pent-4-en-1-yl group. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

N-methyl-N-pent-4-enylformamide

InChI

InChI=1S/C7H13NO/c1-3-4-5-6-8(2)7-9/h3,7H,1,4-6H2,2H3

InChI Key

YHTNFYFSSLRJKV-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC=C)C=O

Origin of Product

United States

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